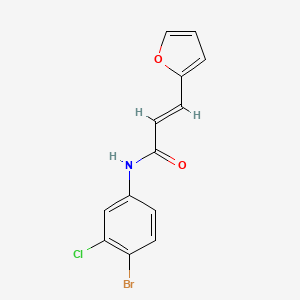![molecular formula C14H10F2N4 B5593469 5-(4-FLUOROPHENYL)-2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE](/img/structure/B5593469.png)
5-(4-FLUOROPHENYL)-2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-FLUOROPHENYL)-2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE is a useful research compound. Its molecular formula is C14H10F2N4 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole is 272.08735266 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Properties
Research has identified fluorinated benzothiazoles, which share structural similarities with "2-(2-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole," as potent antitumor agents. Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated for their cytotoxic activities in vitro against various human cancer cell lines. These compounds have shown significant potency, particularly against breast cancer cell lines, due to their ability to induce cytochrome P450 CYP1A1, an enzyme critical for their antitumor specificity. The study focuses on the development of these compounds for pharmaceutical and preclinical applications, highlighting their potential as broad-spectrum antitumor agents (Hutchinson et al., 2001).
Synthesis and Evaluation of Antitumor Activity
Another study describes the synthesis of novel tetrazole derivatives with potential antitumor activity. These compounds were synthesized and evaluated against four human cancer cell lines, demonstrating promising activity compared to standard treatments. This research provides insight into the structure-activity relationships of these compounds, suggesting their utility in developing new antitumor agents (Maddila et al., 2016).
Mechanofluorochromic and Photocatalytic Applications
In addition to medical applications, fluorinated compounds, including tetrazoles, have found utility in materials science. For example, donor-acceptor fluorophores with carbazolyl and dicyanobenzene components have been used as powerful organophotocatalysts for various organic reactions. These findings underscore the versatility of fluorinated compounds in facilitating light-induced chemical transformations, opening new avenues for research in photoredox catalysis (Shang et al., 2019).
Fluorinated Compounds in Liquid Chromatography
The development of bioanalytical methods for the detection and quantification of fluorinated compounds, including those structurally related to "2-(2-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole," has been a focus of research. These methods enable the study of pharmacokinetics and the metabolic fate of such compounds in biological systems, further supporting their potential utility in various fields of scientific research (Nobilis et al., 2007).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4/c15-12-7-5-10(6-8-12)14-17-19-20(18-14)9-11-3-1-2-4-13(11)16/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVVBTHQIDCIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)
![(1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5593411.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B5593417.png)


![1-(2-aminoethyl)-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5593446.png)
![1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOLE-3-CARBALDEHYDE](/img/structure/B5593452.png)

![1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5593461.png)
![N-(2-ethoxyphenyl)-N'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)urea hydrochloride](/img/structure/B5593473.png)
![N,2,3,5-tetramethyl-N-[(5-methylisoxazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5593479.png)

